molecular formula C12H16BrNO B8275858 N,N-Diethyl-2-phenyl-2-bromoacetamide

N,N-Diethyl-2-phenyl-2-bromoacetamide

Cat. No. B8275858
M. Wt: 270.17 g/mol
InChI Key: SGVBJKWDWBUXFX-UHFFFAOYSA-N
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Patent
US08338426B2

Procedure details

Bromo-phenyl-acetyl chloride (191.0 mmol) was taken up in anhydrous dichloromethane (150 mL) and the resulting mixture was cooled to 0° C. in an ice bath. Diethylamine (14.1 g, 191 mmol) was then added drop-wise over 15 minutes, following which DIPEA (24.7 g, 191 mmol) was added over 5 minutes. The reaction mixture was stirred at ambient temperature for 4 h. The reaction mixture was then washed with water, dried over MgSO4, filtered and concentrated to yield a dark brown colored oil. The oil was purified by silica gel chromatography to yield the title compound as a yellow oil.
Quantity
191 mmol
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Name
Quantity
24.7 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3](Cl)=[O:4].[CH2:12]([NH:14][CH2:15][CH3:16])[CH3:13].CCN(C(C)C)C(C)C>ClCCl>[Br:1][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3]([N:14]([CH2:15][CH3:16])[CH2:12][CH3:13])=[O:4]

Inputs

Step One
Name
Quantity
191 mmol
Type
reactant
Smiles
BrC(C(=O)Cl)C1=CC=CC=C1
Step Two
Name
Quantity
14.1 g
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
24.7 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 5 minutes
Duration
5 min
WASH
Type
WASH
Details
The reaction mixture was then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a dark brown colored oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC(C(=O)N(CC)CC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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